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Compound of Interest

cis-4-

Compound Name: (Dimethylamino)cyclohexanemeth
anol

CAS No.: 1312784-56-7

Cat. No.: B14130197

Get Quote
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Structural Dynamics, Synthesis, and Stereochemical Validation

Executive Summary

cis-4-(Dimethylamino)cyclohexanemethanol is a bifunctional cyclohexane scaffold
characterized by a 1,4-disubstitution pattern containing a basic dimethylamino group and a
primary hydroxymethyl group.[1] Unlike its trans diastereomer, the cis isomer possesses unique
conformational properties driven by the necessity of placing one substituent in an energetically
unfavorable axial position. This molecule serves as a critical pharmacophore in drug discovery,
particularly as a polar, semi-rigid linker in kinase inhibitors and GPCR ligands, where the
specific vector of the hydroxymethyl group directs hydrogen bonding interactions within a
protein pocket.

Structural Identity & Physicochemical Properties[1]
[2]
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Property Data

Systematic Name cis-[4-(Dimethylamino)cyclohexyllmethanol
Molecular Formula CoH19NO

Molecular Weight 157.26 g/mol

Stereochemistry cis-1,4-disubstituted cyclohexane

) Tertiary Amine (Basic, pKa ~10.2), Primary
Key Functional Groups
Alcohol (H-bond donor/acceptor)

Calculated LogP ~1.1 (Lipophilic but polar)

Topological Polar Surface Area 23.5 A2 (Amine) + 20.2 A2 (Alcohol) = 44 A2

Stereochemical Definition

In the context of 1,4-disubstituted cyclohexanes:

e Trans: Substituents are either both axial (a,a) or both equatorial (e,e). The (e,e) conformation
is thermodynamically dominant.

o Cis: Substituents must adopt an axial-equatorial (a,e) relationship. This forces the ring into a
higher energy state compared to the trans-(e,e) isomer, making the cis isomer generally less
thermodynamically stable but kinetically accessible via specific synthetic routes (e.g.,
catalytic hydrogenation).

Conformational Analysis (Mechanism of Action)

The biological activity and reactivity of this molecule are dictated by its conformational
equilibrium. To minimize steric strain (1,3-diaxial interactions), the cyclohexane ring flips
between two chair conformers. The position of the equilibrium is determined by the A-values
(conformational free energy) of the substituents.

¢ A-value (-N(CHs)2): ~2.1 kcal/mol[1]

e A-value (-CHz20H): ~1.76 kcal/mol[1]
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Expert Insight: Since the dimethylamino group has a larger steric demand (higher A-value) than
the hydroxymethyl group, the equilibrium strongly favors the conformer where the -N(CHs)2
group is equatorial and the -CH20H group is axial.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial amine.
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Caption: Conformational equilibrium of cis-4-(dimethylamino)cyclohexanemethanol. The
bulky amine prefers the equatorial position.

Synthetic Pathways & Causality[1]

To obtain the cis isomer selectively, one cannot rely on thermodynamic equilibration (which
favors trans). Instead, kinetic control or stereoselective hydrogenation is required.

Recommended Protocol: Catalytic Hydrogenation (Syn-
Addition)

The most robust method for generating cis-1,4-cyclohexane derivatives involves the
hydrogenation of a para-substituted aromatic precursor.[1] Heterogeneous catalysts typically
deliver hydrogen to the same face of the aromatic ring (syn-addition).

Step-by-Step Methodology:

o Precursor Selection: Start with Ethyl 4-(dimethylamino)benzoate.[1]
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o Why: The ester group is stable to hydrogenation conditions, and the aromatic ring ensures
planarity before reduction.

o Catalytic Hydrogenation:

o

Reagents: 5% Rhodium on Alumina (Rh/Al203) or Platinum Oxide (PtOz2).[1]

[e]

Conditions: 50-100 psi Hz, Acetic Acid solvent, RT.

o

Mechanism:[1][2] The aromatic ring adsorbs flat onto the catalyst surface. Hydrogen adds
from the catalyst surface to the bottom face, pushing both substituents "up" (cis
relationship).

[e]

Yield: Typically >90% cis selectivity.[1]
» Reduction of Ester:
o Reagents: Lithium Aluminum Hydride (LiAlH4) in dry THF.

o Protocol: Add the cis-ester dropwise to a suspension of LiAlH4 at 0°C. Reflux for 2 hours.
Quench with Fieser method (Water, 15% NaOH, Water).

o Result: Retention of stereochemistry yielding cis-4-
(dimethylamino)cyclohexanemethanol.[1]

Alternative: Reductive Amination (Separation Required)

Reacting 4-oxocyclohexanecarboxylate with dimethylamine and NaBH(OAc)s yields a mixture
of cis and trans (often ~1:1 or favoring trans).[1] This requires tedious chromatographic
separation and is not recommended for high-purity needs unless the aromatic route is
inaccessible.[1]
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Caption: High-fidelity synthetic route utilizing stereoselective hydrogenation to ensure cis-
geometry.

Analytical Validation (Self-Validating Protocol)

Distinguishing the cis isomer from the trans isomer is critical. This can be definitively achieved
using *H NMR Spectroscopy by analyzing the coupling constants (

values) of the methine protons.

NMR Interpretation Logic
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In the dominant conformer (Equatorial Amine / Axial Alcohol):
e H4 Proton (Geminal to Amine): This proton is Axial.[1]

o Signal: It has two large anti-periplanar (axial-axial) couplings with the adjacent methylene
protons.[1]

o Appearance: Triplet of triplets (tt),

e H1 Proton (Geminal to Alcohol): This proton is Equatorial.[1]

o Signal: It lacks large axial-axial couplings.[1] It only has small equatorial-axial and
equatorial-equatorial couplings.[1]

o Appearance: Broad singlet or narrow multiplet,

Diagnostic Rule: If both methine protons show large splitting (

), you have the trans isomer (where both groups are equatorial, making both protons axial). If
one is narrow and one is wide, you have the cis isomer.

Coupling
. e Constant ( Structural
Proton Position Multiplicity
Inference
)
_ _ Amine is
H-C(4)-N Axial tt (wide) ~11.5Hz )
Equatorial
H-C(1)-O Equatorial br s (narrow) <5Hz Alcohol is Axial

Pharmaceutical Applications

This scaffold is frequently employed in "Fragment-Based Drug Design" (FBDD) to optimize
solubility and binding kinetics.[1]
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» Solubility Handle: The dimethylamino group is protonated at physiological pH, increasing the
agueous solubility of lipophilic drug candidates.

e Vectorized Interactions: In the cis configuration, the alcohol vector projects "up” relative to
the amine. This is often used to reach specific serine/threonine residues in the roof of a
kinase ATP-binding pocket, distinct from the vector provided by the trans isomer.

e Analogs: The structure is homologous to the analgesic Tramadol (which is a 1,2-disubstituted
cyclohexanol), highlighting the pharmacological relevance of amino-cyclohexyl-alcohol motifs
in modulating CNS targets.[1]

References

o Stereochemistry of Hydrogenation: Siegel, S. (1966). Stereochemistry of the Hydrogenation
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and conformational equilibria).
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e Synthesis of cis-1,4-aminoalcohols: Mori, K., & Sano, S. (1989).[1] Synthesis of (1S,4R)-4-
amino-2-cyclopentene-1-methanol.[1] Tetrahedron, 45(7), 1959-1968.[1] (Analogous
synthetic routes for cis-amino alcohols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. cis-4-[Bis(phenylmethyl)amino]cyclohexanemethanol | 847956-47-2 [sigmaaldrich.com]
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e 2. youtube.com [youtube.com]

e To cite this document: BenchChem. [Technical Profile: cis-4-
(Dimethylamino)cyclohexanemethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14130197/docs#technical-profile-cis-4-
dimethylamino-cyclohexanemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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